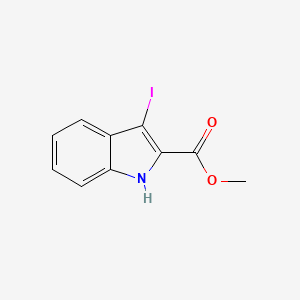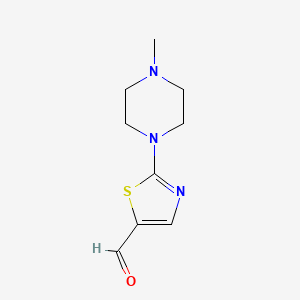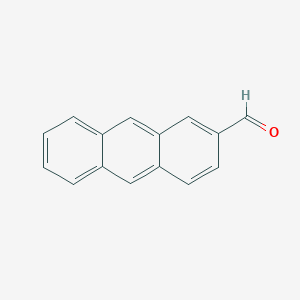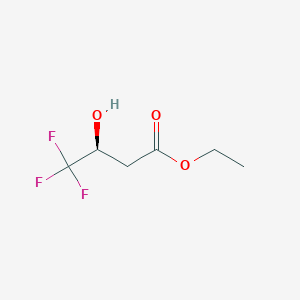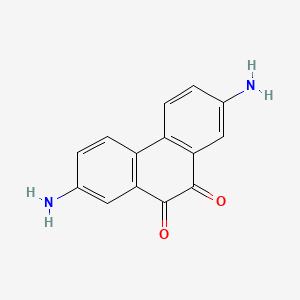
3-(2-Methoxyphenyl)-1H-pyrazole
概要
説明
Phenolic compounds like “3-(2-Methoxyphenyl)-1H-pyrazole” are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds often involves refluxing with a base such as potassium hydroxide in a mixture of water and an alcohol, followed by acidification and extraction .Molecular Structure Analysis
The molecular structure of phenolic compounds is often analyzed using spectroscopic techniques such as 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学的研究の応用
Synthesis and Structural Analysis
3-(2-Methoxyphenyl)-1H-pyrazole derivatives are synthesized using various methods. For instance, Wang et al. (2013) detailed the synthesis of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, highlighting their structural characteristics through various spectroscopic techniques (Wang et al., 2013). Another study by Evecen et al. (2016) synthesized and characterized a similar compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, through IR, NMR, and X-ray diffraction methods (Evecen et al., 2016).
Tautomerism and Crystallography
The study of tautomerism in pyrazole derivatives is another important aspect. Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles in both solution and solid states, using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Nonlinear Optical Properties
The nonlinear optical properties of these derivatives are also a subject of interest. Tamer et al. (2015) reported on the nonlinear optical activity of a 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid molecule, combining experimental and theoretical approaches (Tamer et al., 2015).
Antimicrobial Activities
Pyrazole derivatives have been explored for their potential antimicrobial activities. Dangar et al. (2014) synthesized and characterized pyrazoline and amino cyanopyridine derivatives, examining their antimicrobial properties (Dangar et al., 2014).
Coordination Compounds and Binding
Bergner et al. (2008) studied the solid state structures of 3(5)-(4-methoxyphenyl)pyrazole and its coordination compounds with transition metals, focusing on their potential for forming hydrogen bound coordination polymers (Bergner et al., 2008).
作用機序
Mode of Action
It’s worth noting that many pyrazole derivatives are known to interact with various receptors and enzymes in the body, leading to a wide range of biological effects .
Biochemical Pathways
The biochemical pathways affected by these compounds are currently unknown. Pyrazole derivatives are known to be involved in a variety of biochemical processes, but the specific pathways affected by these particular compounds require further investigation .
Pharmacokinetics
Many pyrazole derivatives are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The impact of these properties on the bioavailability of 3-(2-Methoxyphenyl)-1H-pyrazole and 5-(2-methoxyphenyl)-1H-pyrazole is currently unknown.
Safety and Hazards
生化学分析
Biochemical Properties
3-(2-Methoxyphenyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase CDK9, influencing gene expression by inhibiting in vitro transcription in an ATP-competitive and dose-dependent manner . Additionally, this compound may interact with other biomolecules, affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by enhancing the pausing of RNA polymerase II on genes . This compound also affects the expression of short-lived mRNAs, which are crucial regulators of proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits CDK9 by competing with ATP, leading to a reduction in gene expression . This inhibition results in the selective reduction of short-lived mRNAs and the induction of apoptosis in cancer cells. The compound’s ability to modulate gene expression and enzyme activity highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes various biochemical reactions, including glucuronidation, sulfonation, and methylation . These reactions are catalyzed by specific enzymes, such as uridine diphosphate-glucuronosyltransferase. The compound’s metabolism affects its bioavailability and efficacy, making it essential to study these pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy.
特性
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGJCMICASHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371583 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59843-63-9 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



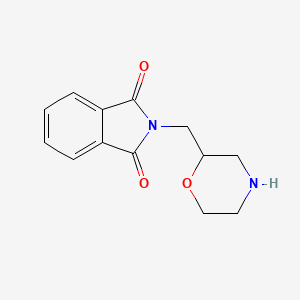

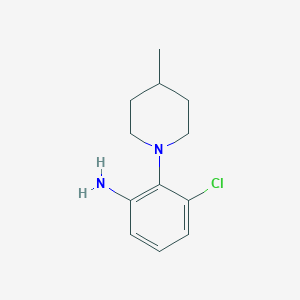
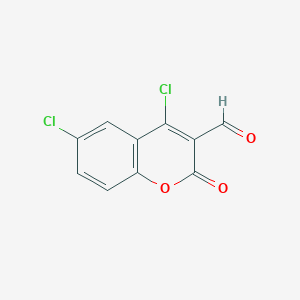
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)

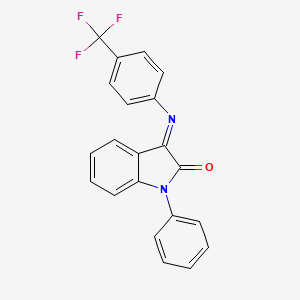
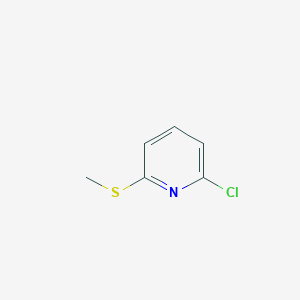
![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
